molecular formula C4H8N2O3 B555087 l-Asparagine monohydrate CAS No. 5794-13-8

l-Asparagine monohydrate

Cat. No.: B555087
CAS No.: 5794-13-8
M. Wt: 132.12 g/mol
InChI Key: DCXYFEDJOCDNAF-REOHCLBHSA-N
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Description

l-Asparagine monohydrate: is a naturally occurring amino acid and a monohydrate form of l-asparagine. It is a non-essential amino acid, meaning the human body can synthesize it. l-Asparagine plays a crucial role in the biosynthesis of glycoproteins and other proteins. It is involved in the metabolic control of cell functions in nerve and brain tissue .

Mechanism of Action

Target of Action

l-Asparagine monohydrate primarily targets the asparagine synthetase , a key enzyme in the metabolism of toxic ammonia in the body . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Other targets include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine–tRNA ligase, and Isoaspartyl peptidase/L-asparaginase .

Mode of Action

this compound interacts with its targets by participating in the amidation reaction. The asparagine synthase attaches ammonia to aspartic acid, forming asparagine . This process is crucial for the metabolism of toxic ammonia in the body . Additionally, this compound serves as a structural component in many proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of toxic ammonia. The asparagine synthase enzyme, which this compound targets, plays a crucial role in this pathway . The enzyme attaches ammonia to aspartic acid, forming asparagine . This process helps control the levels of toxic ammonia in the body .

Pharmacokinetics

It is known that l-asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also used for nutritional supplementation and for treating dietary shortage or imbalance .

Result of Action

The action of this compound results in the metabolism of toxic ammonia in the body . This process is crucial for maintaining the health of nerve and brain tissue . Additionally, this compound serves as a structural component in many proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . Moreover, spore germination in Bacillus subtilis has been increased in the presence of l-Asparagine .

Biochemical Analysis

Biochemical Properties

L-Asparagine monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine into L-aspartate and ammonia . This reaction is crucial in the metabolism of nitrogen in cells.

Cellular Effects

This compound influences cell function by participating in cell signaling pathways and affecting gene expression. It is involved in the biosynthesis of proteins, thus playing a vital role in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it binds to the active site of L-asparaginase, leading to its hydrolysis into L-aspartate and ammonia . This reaction can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound, but its degradation can occur under certain conditions. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as L-asparaginase and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : l-Asparagine monohydrate can be synthesized through the amidation of aspartic acid with ammonia in the presence of asparagine synthetase. This enzyme catalyzes the reaction, attaching ammonia to aspartic acid to form l-asparagine .

Industrial Production Methods: : Industrial production of this compound often involves biotransformation methods due to their high efficiency and mild reaction conditions. Recombinant l-asparagine synthetase enzymes derived from Escherichia coli and Lactobacillus salivarius are commonly used. The reaction system for l-asparagine synthesis can achieve high yields with an efficient ATP regeneration system .

Chemical Reactions Analysis

Types of Reactions: : l-Asparagine monohydrate undergoes various chemical reactions, including hydrolysis, amidation, and thermal degradation.

Common Reagents and Conditions

Major Products

Scientific Research Applications

l-Asparagine monohydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : l-Asparagine monohydrate is unique due to its role in the amidation reaction and its specific involvement in the metabolism of toxic ammonia. Its ability to deplete asparagine levels in cancer cells makes it particularly valuable in cancer treatment .

Properties

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid
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InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1
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InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)C(=O)N
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Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N
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Molecular Formula

C4H8N2O3
Record name asparagine
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Related CAS

28088-48-4
Record name L-Asparagine, homopolymer
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DSSTOX Substance ID

DTXSID10883220
Record name L-Asparagine
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Molecular Weight

132.12 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid
Record name Asparagine
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Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL
Record name Asparagine
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Density

1.543 g/cu cm at 15/4 °C
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Vapor Pressure

0.00000005 [mmHg]
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Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.
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Color/Form

Orthorhombic bisphenoidal crystals

CAS No.

70-47-3, 5794-13-8
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Melting Point

234-235 °C, 234 - 235 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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